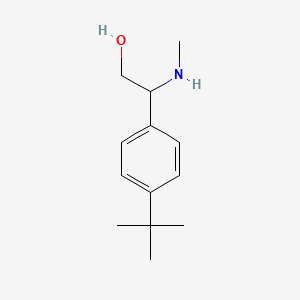![molecular formula C8H6BF5O3 B12847851 [3,5-Difluoro-2-(2,2,2-trifluoroethoxy)phenyl]boronic acid CAS No. 936250-26-9](/img/structure/B12847851.png)
[3,5-Difluoro-2-(2,2,2-trifluoroethoxy)phenyl]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3,5-Difluoro-2-(2,2,2-trifluoroethoxy)phenyl]boronic acid: is a boronic acid derivative with the molecular formula C8H6BF5O3 . This compound is characterized by the presence of both fluorine and boronic acid functional groups, making it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [3,5-Difluoro-2-(2,2,2-trifluoroethoxy)phenyl]boronic acid typically involves the hydroboration of an appropriate precursor. The process includes the addition of a boron-hydrogen (B-H) bond across an unsaturated bond, such as an alkene or alkyne . This reaction is generally rapid and proceeds with high selectivity.
Industrial Production Methods: Industrial production methods for this compound often utilize hydroboration techniques due to their efficiency and selectivity. The reaction conditions are optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: [3,5-Difluoro-2-(2,2,2-trifluoroethoxy)phenyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion to corresponding alcohols or ketones.
Reduction: Formation of boron-containing reduced products.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions typically involve the use of palladium catalysts in Suzuki-Miyaura cross-coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions yield biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [3,5-Difluoro-2-(2,2,2-trifluoroethoxy)phenyl]boronic acid is widely used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds .
Biology and Medicine: This compound is utilized in the synthesis of biologically active molecules, including potential drug candidates for various diseases .
Industry: In the industrial sector, it is employed in the production of advanced materials and specialty chemicals .
Mecanismo De Acción
The mechanism of action of [3,5-Difluoro-2-(2,2,2-trifluoroethoxy)phenyl]boronic acid primarily involves its role as a boronic acid reagent in cross-coupling reactions. The boron atom in the compound facilitates the formation of carbon-carbon bonds through transmetalation with palladium catalysts . This process is crucial for the synthesis of complex organic molecules.
Comparación Con Compuestos Similares
- 3,5-Difluorophenylboronic acid
- 4-(Trifluoromethoxy)phenylboronic acid
Comparison: Compared to similar compounds, [3,5-Difluoro-2-(2,2,2-trifluoroethoxy)phenyl]boronic acid offers unique reactivity due to the presence of both fluorine and boronic acid groups. This combination enhances its utility in various synthetic applications, making it a versatile reagent in organic chemistry .
Propiedades
Número CAS |
936250-26-9 |
|---|---|
Fórmula molecular |
C8H6BF5O3 |
Peso molecular |
255.94 g/mol |
Nombre IUPAC |
[3,5-difluoro-2-(2,2,2-trifluoroethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C8H6BF5O3/c10-4-1-5(9(15)16)7(6(11)2-4)17-3-8(12,13)14/h1-2,15-16H,3H2 |
Clave InChI |
AZYREAMQJBZUHH-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC(=C1OCC(F)(F)F)F)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



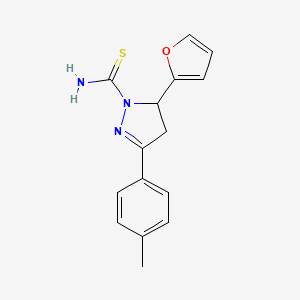
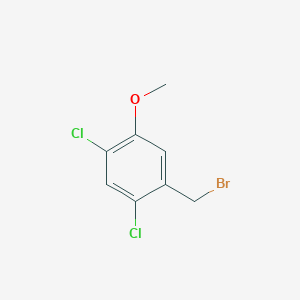
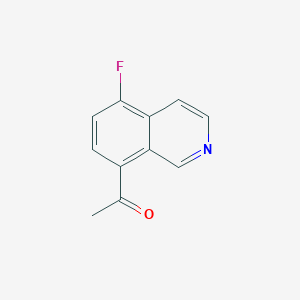
![2-Bromo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid amide](/img/structure/B12847781.png)


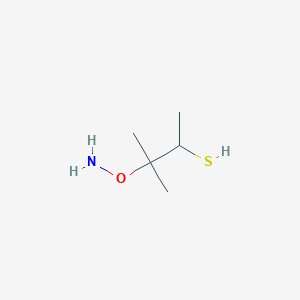
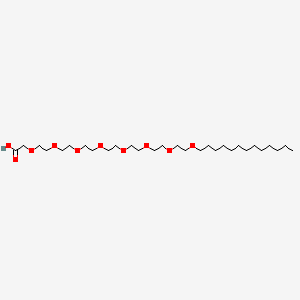
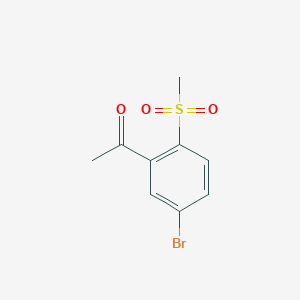
![4-Ethyl-5-(7-methoxy-benzofuran-2-yl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B12847818.png)
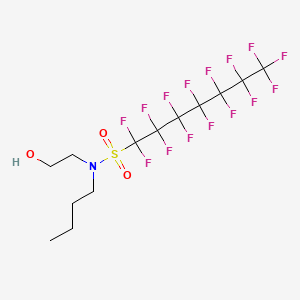
![(4S)-4-benzyl-3-[(2S)-3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propanoyl]-1,3-oxazolidin-2-one](/img/structure/B12847834.png)
